molecular formula C5H3ClN2O2 B043025 2-Chloro-5-nitropyridine CAS No. 4548-45-2

2-Chloro-5-nitropyridine

Cat. No.: B043025
CAS No.: 4548-45-2
M. Wt: 158.54 g/mol
InChI Key: BAZVFQBTJPBRTJ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2. It is a yellow crystalline or powdery solid with a strong, pungent odor. This compound is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but it is almost insoluble in water . It is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scientific Research Applications

Pharmaceutical Development

Overview : 2-Chloro-5-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and inflammation.

Key Applications :

  • Synthesis of Anti-Cancer Agents : It is utilized in the development of novel anti-cancer drugs by acting as a building block for more complex molecules.
  • Anti-Inflammatory Drugs : The compound contributes to the synthesis of medications aimed at reducing inflammation.

Case Study : Research has demonstrated that derivatives of this compound exhibit significant anti-tumor activity in vitro, indicating its potential as a lead compound for further drug development .

Agricultural Chemicals

Overview : In the agricultural sector, this compound is employed in formulating agrochemicals such as herbicides and pesticides.

Key Applications :

  • Herbicides : It enhances crop protection by being part of herbicidal formulations that target specific weed species.
  • Pesticides : The compound is also used to synthesize pesticides that protect crops from various pests.

Data Table: Agrochemical Applications

Application TypeCompound TypeFunction
HerbicidesThis compound derivativesWeed control
PesticidesVarious formulationsPest management

Material Science

Overview : The compound is utilized in material science for producing specialized polymers and materials.

Key Applications :

  • Coatings and Adhesives : this compound is incorporated into formulations for advanced coatings that provide protective properties.
  • Polymer Synthesis : It acts as a monomer or co-monomer in creating new polymeric materials with desirable characteristics.

Analytical Chemistry

Overview : In analytical chemistry, this compound functions as a reagent for various analytical methods.

Key Applications :

  • Detection and Quantification : It aids in the detection of other chemical substances through specific reactions.

Research Applications

Overview : The compound is widely used in academic and industrial research settings to study reaction mechanisms and develop new synthetic pathways.

Key Applications :

  • Mechanistic Studies : Researchers utilize this compound to explore fundamental organic chemistry concepts.
  • Synthetic Pathway Development : It serves as a starting material for synthesizing new chemical entities.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitropyridine primarily involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being an electron-withdrawing group, activates the pyridine ring towards nucleophilic attack. This leads to the formation of various substituted pyridines, which can further interact with biological targets or undergo additional chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitropyridine is unique due to its specific substitution pattern, which makes it particularly reactive in nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of various complex molecules, making it a valuable intermediate in both research and industrial applications .

Biological Activity

2-Chloro-5-nitropyridine is a significant heterocyclic compound with various biological activities, primarily recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, characterized by a chlorine atom and a nitro group on a pyridine ring, contributes to its reactivity and biological properties. This article explores the biological activity, synthesis methods, and relevant research findings related to this compound.

This compound can be synthesized through several methods, primarily involving the nitration and chlorination of pyridine derivatives. The most common synthesis route involves:

  • Nitration of 2-Aminopyridine : This step involves treating 2-aminopyridine with a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Diazotization : The resulting 2-amino-5-nitropyridine undergoes diazotization followed by hydrolysis to yield 2-hydroxy-5-nitropyridine.
  • Chlorination : Finally, chlorination using phosphorus oxychloride or phosphorus pentachloride produces this compound with high purity .

The final product is typically a yellow needle-shaped solid with a melting point of 109-111 °C and high liquid-phase purity (over 99%) .

Biological Activity Overview

The biological activities of this compound are diverse, encompassing antibacterial, antifungal, and potential anticancer properties. Below is a summary of its key biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been identified as an intermediate for synthesizing various bactericides and plant growth regulators. Studies have shown that derivatives of this compound can inhibit the growth of gram-positive bacteria, making it valuable in agricultural applications .

Antiviral Properties

The compound has also been studied for its antiviral potential. It has been noted for its effectiveness against certain viral strains, contributing to the development of antiviral medications .

Cardiotonic Effects

Some studies suggest that derivatives of this compound may possess cardiotonic effects, which could be beneficial in treating heart conditions. This activity is attributed to its ability to interact with specific receptors or enzymes involved in cardiac function .

Case Study: Malonation Reactions

A study on malonation reactions involving this compound highlighted its reactivity in forming various substituted pyridines. The malonation process yielded significant products under optimized conditions, indicating its utility in synthetic organic chemistry .

Antimicrobial Efficacy Testing

In another study focusing on the antimicrobial efficacy of various nitropyridine derivatives, this compound was tested against multiple bacterial strains. The results demonstrated notable inhibition zones compared to control samples, confirming its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against gram-positive bacteria
AntiviralPotential effectiveness against specific viruses
CardiotonicPossible positive effects on cardiac function
Reactivity in SynthesisUseful in forming various pyridine derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-5-nitropyridine in a laboratory setting?

  • Method 1 : Nitration of 2-aminopyridine using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by hydrolysis with NaOH and chlorination with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Total yield: ~28% .
  • Method 2 : Reaction of 3-nitropyridine with dichloride monoxide (Cl₂O) in a solvent (e.g., CH₂Cl₂) at low temperatures (-15°C to 0°C), yielding 87% product after work-up .
  • Key Considerations : Monitor reaction temperatures to avoid side products; use ice quenching for safe termination.
Method Reagents Conditions Yield
Nitration/ChlorinationHNO₃, H₂SO₄, POCl₃45–50°C, reflux28%
Cl₂O-mediatedCl₂O, solvent-15°C to 0°C87%

Q. What safety precautions are essential when handling this compound?

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

  • Purity Analysis :

  • HPLC : Purity ≥98% (retention time comparison with standards) .
  • Melting Point : 106–110°C (deviations indicate impurities) .
    • Structural Confirmation :
  • NMR/FTIR : Compare peaks with literature data (e.g., C-Cl stretch at ~550 cm⁻¹, nitro group at ~1520 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in nitration and chlorination reactions?

  • Catalyst Screening : Use DMF as a catalyst in POCl₃-mediated chlorination to enhance reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) improve Cl₂O solubility and reaction homogeneity .
  • Temperature Control : Maintain -10°C during Cl₂O addition to minimize decomposition .
  • Work-Up : Neutralize acidic byproducts with ice-water to prevent product degradation .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

  • DFT Applications :

  • Calculate HOMO-LUMO gaps to predict reactivity in nucleophilic substitution (e.g., Cl displacement) .
  • Model electrostatic potential surfaces to identify electrophilic/nucleophilic sites .
    • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O nitro interactions) in crystal packing .

Q. What are the analytical challenges in distinguishing this compound from its isomers, and how can they be addressed?

  • Challenges :

  • Isomers (e.g., 3-Chloro-5-nitropyridine) may co-elute in HPLC or show overlapping NMR peaks.
  • Similar melting points complicate differentiation.
    • Solutions :
  • 2D NMR (COSY, NOESY) : Resolve coupling patterns between Cl and NO₂ groups.
  • Mass Spectrometry (HRMS) : Exact mass measurement (m/z 158.54 for C₅H₃ClN₂O₂) .
  • X-ray Diffraction : Compare experimental and simulated powder patterns .

Q. Data Contradictions and Resolution

  • Synthesis Yields : Method 1 (28%) vs. Method 2 (87%).
    • Resolution : Higher yields in Method 2 stem from controlled Cl₂O stoichiometry and low-temperature conditions .
  • pKa Variability : Predicted pKa = -4.22 ± 0.10 vs. experimental discrepancies.
    • Recommendation : Validate via potentiometric titration in non-aqueous solvents.

Properties

IUPAC Name

2-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVFQBTJPBRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Record name 2-chloro-5-nitropyridine
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DSSTOX Substance ID

DTXSID70196525
Record name Pyridine, 2-chloro-5-nitro-
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Molecular Weight

158.54 g/mol
Source PubChem
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CAS No.

4548-45-2
Record name 2-Chloro-5-nitropyridine
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Record name Pyridine, 2-chloro-5-nitro-
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Record name 2-Chloro-5-nitropyridine
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Record name Pyridine, 2-chloro-5-nitro-
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Record name 2-chloro-5-nitropyridine
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Synthesis routes and methods

Procedure details

Alternatively, 2-chloro-5-nitropyridine can be prepared using the procedure described in the Journal Chemical Society 9 (1941), starting with 2-aminopyrimidine. Nitration of 2-aminopyridine gives 2-amino-5-nitropyridine, which can be converted into 2-hydroxy-5-nitropyridine by a diazonium reaction. Subsequent heating of 2-hydroxy-5-nitropyridine in a phosphorous pentachloride/phosphorous oxychloride mixture yields 2-chloro-5-nitropyridine. The synthesis is summarized below: ##STR13##
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-5-nitropyridine

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